molecular formula C12H15NO B7474648 1-(Azetidin-1-yl)-3-phenylpropan-1-one

1-(Azetidin-1-yl)-3-phenylpropan-1-one

Cat. No. B7474648
M. Wt: 189.25 g/mol
InChI Key: AKOYFESSWKFHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-3-phenylpropan-1-one, commonly known as APVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a powerful stimulant that has gained popularity among drug users due to its euphoric and stimulating effects. However, the scientific community has also shown interest in APVP due to its potential applications in research.

Mechanism of Action

APVP acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their synaptic concentrations. This results in the stimulation of the central nervous system and the production of euphoric effects. APVP also acts as a monoamine oxidase inhibitor, leading to an increase in the levels of these neurotransmitters.
Biochemical and physiological effects:
The use of APVP has been shown to result in several biochemical and physiological effects. It can cause an increase in heart rate, blood pressure, and body temperature. APVP can also lead to the release of stress hormones such as cortisol and adrenaline. The long-term use of APVP can result in neurotoxicity and damage to the dopaminergic system.

Advantages and Limitations for Lab Experiments

The use of APVP in laboratory experiments has several advantages. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, making it a useful tool for investigating the effects of these neurotransmitters on behavior and cognition. However, the use of APVP also has several limitations. It is a synthetic cathinone and is not a natural substance, which limits its relevance to the study of natural systems. The use of APVP also raises ethical concerns due to its potential for abuse and addiction.

Future Directions

There are several future directions for the study of APVP. One area of research is the investigation of the long-term effects of APVP on the dopaminergic system and the brain. Another area of research is the development of novel therapeutic agents based on the structure of APVP. Further research is also needed to understand the mechanisms underlying the addictive properties of APVP and to develop effective treatments for addiction.

Synthesis Methods

The synthesis of APVP involves the reaction of phenylacetone with azetidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of APVP. The synthesis of APVP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

APVP has been used in several scientific studies as a research tool to investigate the effects of psychoactive substances on the brain and behavior. It has been shown to increase the release of dopamine and norepinephrine, leading to its stimulating effects. APVP has also been used to study the effects of cathinones on the cardiovascular system and to investigate the potential therapeutic uses of these compounds.

properties

IUPAC Name

1-(azetidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(13-9-4-10-13)8-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOYFESSWKFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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